molecular formula C66H89N13O22S3 B12765319 Cdr3ame(82-89) CAS No. 174490-50-7

Cdr3ame(82-89)

Cat. No.: B12765319
CAS No.: 174490-50-7
M. Wt: 1512.7 g/mol
InChI Key: POOYULVOUIVOQL-XVBGTMCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on contextual analysis of the materials, we hypothesize it may relate to a small-molecule compound with structural or functional similarities to those described in , and 6. For the purpose of this article, we will focus on CAS 139502-80-0 (C₁₃H₉ClO, molecular weight 216.66) from as a representative example, given its detailed characterization and comparison data with analogs . This compound exhibits a benzaldehyde-derived structure with chlorine substitution, commonly associated with antimicrobial or pharmaceutical activity.

Properties

CAS No.

174490-50-7

Molecular Formula

C66H89N13O22S3

Molecular Weight

1512.7 g/mol

IUPAC Name

(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R,25S,28S,31R)-7-(3-amino-3-oxopropyl)-31-[[(2S)-2-amino-3-phenylpropanoyl]amino]-25-[(2S)-butan-2-yl]-13,19-bis(2-carboxyethyl)-10-(carboxymethyl)-28-[(4-hydroxyphenyl)methyl]-6,9,12,15,18,21,24,27,30-nonaoxo-16-propan-2-yl-22-(sulfanylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C66H89N13O22S3/c1-5-33(4)54-65(99)75-46(29-102)61(95)70-42(21-24-51(85)86)58(92)78-53(32(2)3)64(98)71-41(20-23-50(83)84)56(90)73-44(28-52(87)88)59(93)69-40(19-22-49(68)82)57(91)77-48(63(97)74-45(66(100)101)27-36-13-17-38(81)18-14-36)31-104-103-30-47(76-55(89)39(67)25-34-9-7-6-8-10-34)62(96)72-43(60(94)79-54)26-35-11-15-37(80)16-12-35/h6-18,32-33,39-48,53-54,80-81,102H,5,19-31,67H2,1-4H3,(H2,68,82)(H,69,93)(H,70,95)(H,71,98)(H,72,96)(H,73,90)(H,74,97)(H,75,99)(H,76,89)(H,77,91)(H,78,92)(H,79,94)(H,83,84)(H,85,86)(H,87,88)(H,100,101)/t33-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-/m0/s1

InChI Key

POOYULVOUIVOQL-XVBGTMCGSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CCC(=O)N)CC(=O)O)CCC(=O)O)C(C)C)CCC(=O)O)CS

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CCC(=O)N)CC(=O)O)CCC(=O)O)C(C)C)CCC(=O)O)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdr3ame(82-89) involves the creation of constrained aromatically modified exocyclic analogs of the CDR3 region. The process typically includes the following steps:

    Peptide Synthesis: The peptide corresponding to the CDR3 region (residues 82-89) is synthesized using solid-phase peptide synthesis (SPPS).

    Aromatic Modification: Aromatic groups are introduced to the peptide to enhance its binding affinity and specificity.

    Cyclization: The peptide is cyclized to form a stable exocyclic structure.

Industrial Production Methods

Industrial production of Cdr3ame(82-89) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Cdr3ame(82-89) primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with enhanced binding properties and stability .

Scientific Research Applications

Cdr3ame(82-89) has a wide range of applications in scientific research:

Mechanism of Action

Cdr3ame(82-89) exerts its effects by specifically binding to the CD4 receptor on T cells, thereby preventing the interaction between CD4 and the HIV-1 envelope protein gp120. This inhibition blocks the entry of HIV-1 into T cells and disrupts the viral replication cycle. The compound targets the CD4 receptor and interferes with the formation of the CD4-gp120 complex .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares CAS 139502-80-0 with structurally similar compounds from , and 6:

Compound (CAS No.) Molecular Formula Molecular Weight Key Functional Groups Similarity Score Solubility
139502-80-0 C₁₃H₉ClO 216.66 Chlorophenyl, benzaldehyde 1.00 (Reference) Not specified
139502-81-1 C₁₃H₉ClO 216.66 Chlorophenyl, benzaldehyde 1.00 Not specified
34545-20-5 C₈H₆BrNO₂ 246.02 Bromo, nitro, carboxylic acid 0.95 0.199 mg/mL
905306-69-6 C₇H₁₀N₂O 138.17 Methoxypyridine, amine 0.78–0.85 Highly water-soluble

Key Observations :

  • CAS 139502-80-0 and its direct analog 139502-81-1 share identical molecular formulas and weights, suggesting stereoisomerism or positional isomerism .
  • 34545-20-5 () introduces bromine and nitro groups, enhancing electrophilicity but reducing solubility compared to chlorine-substituted analogs .

Reactivity Trends :

  • Chlorine and bromine substituents (e.g., 139502-80-0, 34545-20-5) favor nucleophilic aromatic substitution.
  • Methoxy and amine groups (e.g., 905306-69-6) enhance solubility but limit thermal stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.